molecular formula C16H12O3 B14488380 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- CAS No. 65095-25-2

2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)-

Cat. No.: B14488380
CAS No.: 65095-25-2
M. Wt: 252.26 g/mol
InChI Key: NIFJDUGWNTVUIK-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- is an organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with a furanylmethylene group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-furylaldehyde with 4-methylphenylacetic acid in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydrofuranones.

Scientific Research Applications

2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, 3-(2-furanylmethylene)-5-phenyl-
  • 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-chlorophenyl)-
  • 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methoxyphenyl)-

Uniqueness

2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This substitution can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

CAS No.

65095-25-2

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-(furan-2-ylmethylidene)-5-(4-methylphenyl)furan-2-one

InChI

InChI=1S/C16H12O3/c1-11-4-6-12(7-5-11)15-10-13(16(17)19-15)9-14-3-2-8-18-14/h2-10H,1H3

InChI Key

NIFJDUGWNTVUIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=CO3)C(=O)O2

Origin of Product

United States

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